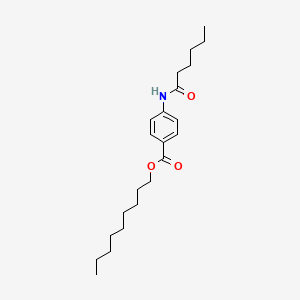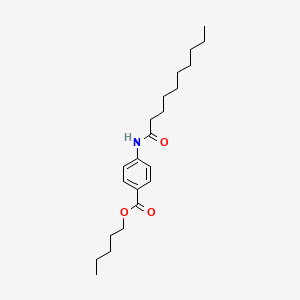![molecular formula C22H26N4O4 B11554910 N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]heptanamide](/img/structure/B11554910.png)
N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE typically involves the condensation reaction between 4-nitroacetophenone and 4-aminobenzohydrazide in the presence of a suitable catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Aminophenyl derivatives: Formed from the reduction of the nitro group.
Substituted aromatic compounds: Formed from electrophilic substitution reactions.
Scientific Research Applications
N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-NITROPHENYL)ETHYLIDENE)-4-PHENYL-1-PIPERAZINAMINE
- N-[(2-chlorophenyl)methyl]-N-(4-{N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}phenyl)methanesulfonamide
- N-{4-[(1E)-1-[(4-{N’-[(1E)-1-(4-cyclohexaneamidophenyl)ethylidene]hydrazinecarbonyl}butanamido)imino]ethyl]phenyl}cyclohexanecarboxamide
Uniqueness
N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE stands out due to its specific structural features, such as the presence of both a nitro group and a hydrazone linkage. These features confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(heptanoylamino)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C22H26N4O4/c1-3-4-5-6-7-21(27)23-19-12-8-18(9-13-19)22(28)25-24-16(2)17-10-14-20(15-11-17)26(29)30/h8-15H,3-7H2,1-2H3,(H,23,27)(H,25,28)/b24-16+ |
InChI Key |
VKYVQGFBXHHCPF-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11554830.png)

![4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate](/img/structure/B11554837.png)
![N'-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554846.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)

![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554850.png)
![4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554854.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11554857.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11554860.png)

![N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11554883.png)
![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide](/img/structure/B11554885.png)
![4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11554891.png)
